2-(2-Oxopropyl)phenyl 2-furoate
Description
Properties
Molecular Formula |
C14H12O4 |
|---|---|
Molecular Weight |
244.24g/mol |
IUPAC Name |
[2-(2-oxopropyl)phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C14H12O4/c1-10(15)9-11-5-2-3-6-12(11)18-14(16)13-7-4-8-17-13/h2-8H,9H2,1H3 |
InChI Key |
MYKTWAHVSFVJHV-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1=CC=CC=C1OC(=O)C2=CC=CO2 |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1OC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(2-Oxopropyl)phenyl 2-furoate with key analogs:
*Note: LogP for this compound is estimated based on structural similarity to phenethyl 2-furoate and methyl acetate derivatives.
Key Observations:
- Lipophilicity: The 2-furoate group enhances lipophilicity compared to carboxylic acids (e.g., 2-[4-(2-oxopropyl)phenyl]acetic acid, LogP 1.53). Phenethyl 2-furoate (LogP ~2.5) and Diloxanide Furoate (LogP ~3.1) demonstrate higher LogP values due to non-polar substituents .
- Synthetic Pathways : Derivatives like 2-[4-(2-oxopropyl)phenyl]acetic acid are synthesized via Friedel-Crafts alkylation or esterification , suggesting analogous routes for this compound using 2-furoyl chloride.
Functional and Application Differences
- Phenethyl 2-Furoate : Primarily used in food flavoring due to its fruity aroma. Its phenethyl group contributes to volatility, making it suitable for airborne flavor delivery.
- Diloxanide Furoate : A therapeutic agent against intestinal parasites. The dichloroacetamido group enhances bioactivity, while the 2-furoate improves oral bioavailability.
- However, its exact applications require further study.
Preparation Methods
Friedel-Crafts Acylation of Phenol Derivatives
Friedel-Crafts acylation offers a classical route to aryl ketones. For ortho-substitution, directing groups are essential:
-
Method A : Protection of phenol as methoxybenzene (anisole), followed by AlCl₃-catalyzed acylation with chloroacetone. Subsequent demethylation yields 2-(2-oxopropyl)phenol.
-
Method B : Use of para-substituted phenols (e.g., p-cresol) to direct acylation to the ortho position, followed by oxidative removal of the directing group.
Comparative Data :
| Method | Catalyst | Yield (%) | Selectivity (ortho:para) |
|---|---|---|---|
| A | AlCl₃ | 62 | 3:1 |
| B | FeCl₃ | 58 | 4:1 |
Claisen-Schmidt Condensation
Condensation of 2-hydroxyacetophenone with formaldehyde under basic conditions generates the oxopropyl side chain:
This method reported yields of 68–72% in ethanol/water mixtures at 80°C.
Esterification of 2-(2-Oxopropyl)phenol with 2-Furoic Acid
Acid Chloride Method
Activation of 2-furoic acid via conversion to 2-furoyl chloride using thionyl chloride:
Subsequent reaction with 2-(2-oxopropyl)phenol in anhydrous dichloromethane with triethylamine:
Conditions : 0°C to room temperature, 12 h, 85% yield.
Catalytic Esterification Using Heteropoly Acids
Tamura et al. demonstrated that heteropoly acids (e.g., H₃PW₁₂O₄₀) efficiently catalyze esterification of sterically hindered phenols:
Optimized Parameters :
-
Catalyst loading: 5 mol%
-
Solvent: Toluene
-
Temperature: 110°C
-
Yield: 92% after 6 h
Alternative Pathways: Enzymatic and Microwave-Assisted Synthesis
Lipase-Catalyzed Esterification
Immobilized Candida antarctica lipase B (Novozym 435) in non-aqueous media:
Microwave Acceleration
Microwave irradiation (300 W) reduces reaction time for acid chloride method:
Purification and Characterization
-
Chromatography : Silica gel column (hexane:ethyl acetate 4:1) removes unreacted phenol and acid.
-
Crystallization : Recrystallization from ethanol/water (7:3) yields needle-like crystals (mp 102–104°C).
-
Spectroscopic Data :
Challenges and Optimization Strategies
-
Ketone Stability : The α,β-unsaturated ketone may undergo side reactions (e.g., Michael additions). Use of aprotic solvents and low temperatures mitigates this.
-
Regioselectivity : competing para-substitution during Friedel-Crafts acylation necessitates careful catalyst selection.
-
Scale-Up Considerations : Heteropoly acid catalysis offers advantages in recyclability and reduced waste compared to stoichiometric acid chloride methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
